Imatinib mesylate

Overview

Description

Imatinib mesylate (Gleevec®) is a small-molecule tyrosine kinase inhibitor (TKI) first approved by the FDA in 2001 for chronic myeloid leukemia (CML) and later for gastrointestinal stromal tumors (GISTs) . It targets the BCR-ABL fusion protein in CML, as well as c-KIT and platelet-derived growth factor receptor (PDGFR) in GISTs . By competitively binding to the ATP-binding site of these kinases, this compound inhibits aberrant signaling pathways, inducing apoptosis in malignant cells .

Pharmacokinetically, this compound exhibits 98% oral bioavailability, with peak plasma concentrations achieved within 2–4 hours. It is metabolized primarily by cytochrome P450 3A4 (CYP3A4), with a half-life of 13–18 hours. Its main metabolite, CGP74588, retains partial activity . Common adverse effects include edema, nausea, myelosuppression, and elevated liver enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imatinib mesylate involves a classical convergent approach. The compound is assembled by coupling amine and carboxylic acid precursors using N,N’-carbonyldiimidazole as a condensing agent. The intermediates are synthesized through novel and efficient methods .

Industrial Production Methods: The industrial production of this compound involves the condensation of key intermediates, such as aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, in the presence of pyridine. This method has been optimized to reduce the formation of unwanted side-products and improve yield .

Chemical Reactions Analysis

Types of Reactions: Imatinib mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions include various imatinib impurities, which are characterized and confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Scientific Research Applications

Chronic Myeloid Leukemia (CML)

Imatinib is the first-line treatment for CML, particularly for patients with the Philadelphia chromosome-positive variant. The IRIS study demonstrated that imatinib achieved a complete hematological response in 95.3% of patients and a complete cytogenetic response in 73.8% at six years . Long-term follow-ups indicate that early molecular responses correlate with better progression-free survival rates .

Gastrointestinal Stromal Tumors (GISTs)

For GISTs characterized by mutations in the c-KIT gene, imatinib has shown remarkable efficacy. Studies report that imatinib stabilizes tumor growth in about 84% of patients, with a significant percentage experiencing tumor shrinkage . The drug is now considered the standard treatment for unresectable or metastatic GISTs.

Other Malignancies

Imatinib's application extends beyond CML and GISTs to include:

- Acute Lymphoblastic Leukemia (ALL) : Imatinib has been used successfully in treating Ph+ ALL, showing similar mechanisms of action as in CML .

- Dermatological Conditions : Topical formulations of imatinib have been investigated for conditions like psoriasis, where it inhibits PDGF signaling pathways involved in keratinocyte proliferation .

- Fibrodysplasia Ossificans Progressiva (FOP) : Case studies have reported beneficial effects of imatinib in managing symptoms associated with FOP, a rare genetic disorder characterized by abnormal bone growth .

Off-Target Effects and Side Effects

Despite its targeted nature, imatinib can cause off-target effects leading to complications such as hypophosphatemia and hypocalcemia due to alterations in renal handling of phosphate and calcium . Understanding these side effects is crucial for managing patient care effectively.

Case Study 1: CML Treatment

A study involving 1,106 patients with CML demonstrated that those treated with imatinib showed significantly improved outcomes compared to those receiving traditional therapies like interferon-alpha combined with cytarabine. The study highlighted that achieving major molecular response within the first year was associated with prolonged remission and survival rates .

Case Study 2: GIST Management

In a cohort of patients with metastatic GISTs treated with imatinib, over 80% achieved disease control, underscoring its effectiveness as a first-line therapy. The study also noted that patients experienced improved quality of life metrics during treatment .

Data Summary Table

Mechanism of Action

Imatinib mesylate functions as a protein-tyrosine kinase inhibitor. It inhibits the BCR-ABL tyrosine kinase, which is constitutively active due to the Philadelphia chromosome abnormality in chronic myelogenous leukemia. By inhibiting this kinase, this compound prevents the proliferation of leukemic cells and induces apoptosis .

Comparison with Similar Compounds

Imatinib mesylate belongs to the first generation of TKIs. Subsequent generations and alternative TKIs, such as dasatinib , nilotinib , and bosutinib , were developed to address resistance and improve efficacy. Below is a detailed comparison:

Pharmacodynamic and Resistance Profiles

| Parameter | This compound | Dasatinib | Nilotinib |

|---|---|---|---|

| Targets | BCR-ABL, c-KIT, PDGFR | BCR-ABL, SRC family kinases | BCR-ABL, c-KIT, PDGFR |

| IC50 (BCR-ABL inhibition) | 250–600 nM | 0.6–3 nM | 20–50 nM |

| Mutation Resistance | T315I, Y253H, E255K/V | T315I (resistant) | T315I, F317L |

| Binding Conformation | Inactive kinase | Active/inactive kinase | Inactive kinase |

| Clinical Potency | Standard for CML-CP | 325-fold more potent | 20-fold more potent |

Sources :

- Efficacy in CML: this compound achieved an 88% 6-year overall survival (OS) rate in the IRIS trial for newly diagnosed CML in chronic phase (CML-CP) . Dasatinib and nilotinib demonstrated superior efficacy in imatinib-resistant CML, with major cytogenetic response (MCyR) rates of 53% and 47%, respectively, compared to imatinib’s 29% in resistant cases .

GISTs :

this compound remains first-line for metastatic GISTs, with a 38% objective response rate (ORR) at 400–600 mg/day . Newer agents like avapritinib (targeting PDGFRα mutations) are reserved for imatinib-resistant cases.

Sources :

- This compound has a milder toxicity profile than dasatinib, which is associated with pleural effusions, or nilotinib, which carries cardiovascular risks .

Mechanisms of Resistance

- BCR-ABL Mutations :

Over 100 mutations confer resistance, with T315I ("gatekeeper" mutation) rendering imatinib, dasatinib, and nilotinib ineffective. Third-generation TKIs (e.g., ponatinib) target T315I . - Pharmacokinetic Resistance :

this compound’s efficacy is reduced by overexpression of drug transporters (e.g., ABCG2) or plasma protein binding (e.g., α1-acid glycoprotein) .

Key Clinical Findings and Comparative Trials

- Imatinib vs. Interferon-α :

this compound demonstrated a 56% reduction in mortality compared to interferon-α in CML-CP, with 96% vs. 81% 3-year OS . - Imatinib vs. Second-Generation TKIs : In the ENESTnd trial, nilotinib achieved faster and deeper molecular responses than imatinib, but with higher rates of cardiovascular events .

Biological Activity

Imatinib mesylate, commonly known as Gleevec, is a potent tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its biological activity stems from its ability to selectively inhibit specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR, which are implicated in various malignancies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Imatinib functions by binding to the ATP-binding site of the BCR-ABL fusion protein, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. The selectivity of imatinib for specific kinases is crucial for its therapeutic efficacy and reduced toxicity compared to non-selective chemotherapeutic agents.

Key Targets of this compound

- BCR-ABL : The primary target in CML.

- c-KIT : Frequently mutated in GISTs.

- PDGFR : Involved in various solid tumors.

Chronic Myeloid Leukemia (CML)

The IRIS study is a landmark trial demonstrating the efficacy of imatinib in CML. It showed that imatinib induced complete hematological response (CHR) in 95.3% of patients and complete cytogenetic response (CCR) in 73.8% after one year of treatment. Long-term follow-up indicated an overall survival rate of 86% at seven years .

| Study | CHR Rate | CCR Rate | Overall Survival |

|---|---|---|---|

| IRIS | 95.3% | 73.8% | 86% at 7 years |

Gastrointestinal Stromal Tumors (GISTs)

In GISTs, imatinib has shown significant activity against tumors expressing c-KIT mutations. Clinical trials have reported a response rate of approximately 50-70%, with median progression-free survival ranging from 18 to 24 months .

Case Report: Churg–Strauss Syndrome

A notable case involved a patient with Churg–Strauss syndrome treated with this compound. After failing other treatments, the introduction of imatinib at a dose of 400 mg/day led to rapid improvement in clinical symptoms and eosinophil counts, allowing for the withdrawal of corticosteroids . This case suggests potential off-label uses for imatinib in conditions characterized by eosinophilic inflammation.

Case Series: Metastatic Dermatofibrosarcoma Protuberans

A study involving ten patients with metastatic dermatofibrosarcoma protuberans treated with imatinib reported that eight achieved partial responses. However, the median progression-free survival was only 11 months, highlighting that while imatinib can induce responses, it may not be curative for all metastatic cases .

Immunomodulatory Effects

Research indicates that imatinib may have immunomodulatory effects beyond its role as a TKI. In patients treated for various cancers, upregulation of genes involved in immune responses was observed post-treatment. This includes pathways related to antigen processing and presentation, suggesting that imatinib may enhance anti-tumor immunity .

Side Effects and Considerations

While imatinib is generally well-tolerated, it is associated with several side effects including:

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying imatinib mesylate in pharmaceutical formulations?

- Methodology : Use reverse-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase methanol:acetate buffer (pH 3.5, 80:20 v/v), flow rate 1.0 mL/min, and detection at 273 nm. Validate linearity (R² > 0.997), precision (%RSD < 2%), and accuracy (98–102% recovery) per ICH guidelines. Include system suitability tests (resolution >1.8 between imatinib and impurities, theoretical plates >2000) .

- Key parameters : Limit of detection (LOD: 0.57 µg/mL for imatinib) and quantification (LOQ: 1.73 µg/mL) should be established. For UV spectrophotometry, use λmax 210 nm in pH 6.8 phosphate buffer, with calibration curves (2–10 µg/mL) adhering to Beer-Lambert’s law .

Q. What is the mechanistic basis for this compound’s selectivity against tyrosine kinases like BCR-ABL and KIT?

- Methodology : Employ kinase inhibition assays (e.g., competitive ATP-binding studies) and structural analyses (X-ray crystallography) to confirm imatinib’s binding to the inactive conformation of BCR-ABL. Validate target engagement via phosphorylation assays (Western blot for phospho-CRKL in CML cells) .

Q. How are controlled-release formulations of this compound optimized for gastric retention?

- Methodology : Design effervescent floating tablets using polymers like HPMC and sodium alginate. Evaluate buoyancy lag time (<1 min), total floating duration (>12 hr), and drug release kinetics (e.g., zero-order or Higuchi models) in simulated gastric fluid. Validate with in vivo X-ray/Gamma scintigraphy in animal models .

Advanced Research Questions

Q. What pharmacogenetic factors influence imatinib resistance in chronic myeloid leukemia (CML)?

- Methodology : Genotype SNPs in ABCG2 (rs2231137), CYP3A5 (rs776746), and SLC22A1 (rs683369) via PCR-RFLP or sequencing. Correlate genotypes with cytogenetic response rates (e.g., major cytogenetic response <35% Philadelphia chromosome-positive cells) and event-free survival in longitudinal cohorts .

Q. How can imatinib’s antifibrotic effects be evaluated in systemic sclerosis (SSc) models?

- Methodology : Use bleomycin-induced dermal fibrosis in mice. Administer imatinib (10–50 mg/kg/day orally) and measure dermal thickness (histology), collagen deposition (Sircol assay), and α-SMA<sup>+</sup> myofibroblasts (immunohistochemistry). In vitro, treat SSc fibroblasts with TGF-β/PDGF and quantify COL1A1 mRNA (qPCR) .

Q. What experimental strategies address BCR-ABL kinase domain mutations causing imatinib resistance?

- Methodology : Screen mutations (e.g., T315I, Y253H) via Sanger sequencing. Test second-generation TKIs (nilotinib, dasatinib) in Ba/F3 cell lines expressing mutant BCR-ABL. Use IC50 shift assays to compare drug potency .

Q. How is neoadjuvant imatinib efficacy assessed in locally advanced gastrointestinal stromal tumors (GIST)?

- Methodology : Conduct phase II trials with preoperative imatinib (400–600 mg/day for 3–6 months). Monitor tumor response via RECIST criteria, metabolic activity (FDG-PET SUV reduction), and histopathology (KIT<sup>+</sup> cell viability). Track progression-free survival (PFS) post-resection .

Q. What in vitro and in vivo models validate imatinib’s efficacy against c-MYC-driven double-hit lymphoma (DHL)?

- Methodology : Treat SU-DHL-4 and OCI-Ly18 cells with imatinib (2–20 µM). Measure c-MYC/AID mRNA (qPCR) and protein (Western blot). In xenografts, administer 50 mg/kg/day imatinib and track tumor volume. Use soft agar colony formation assays to assess proliferation inhibition .

Q. Why does imatinib show limited efficacy in small cell lung cancer (SCLC) despite achieving therapeutic intratumor concentrations?

- Methodology : Establish SCLC xenografts (NCI-H209, NCI-H526) in nude mice. Quantify imatinib in plasma and tumors via LC-MS/MS. Assess c-Kit signaling (phospho-KIT Western blot) and tumor growth rates. Note lack of brain penetration due to P-gp efflux .

Q. How are stability-indicating methods validated for this compound and its degradation products?

- Methodology : Stress-test imatinib under acid/alkaline hydrolysis, oxidation (H2O2), and photolysis. Resolve degradation products (e.g., imatinib-piperazine-N-oxide) via HPLC with PDA detection. Validate specificity, robustness (column temperature ±5°C), and forced degradation stability .

Properties

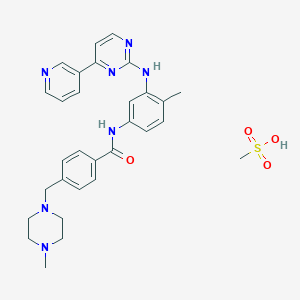

IUPAC Name |

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMAHDNUQAMNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040502 | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers = |

|

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white to brownish or yellowish tinged crystalline powder | |

CAS No. |

220127-57-1 | |

| Record name | Imatinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220127-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imatinib mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=716051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1O1M485B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226 °C (alpha form); 217 °C (beta form) | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.